molecular formula C18H17N3O B13645968 1-(6-(2,5-Dimethyl-1H-pyrrol-1-yl)-3-phenylpyridazin-4-yl)ethanone

1-(6-(2,5-Dimethyl-1H-pyrrol-1-yl)-3-phenylpyridazin-4-yl)ethanone

Cat. No.: B13645968
M. Wt: 291.3 g/mol
InChI Key: LUZAYYZARCYRCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(6-(2,5-Dimethyl-1H-pyrrol-1-yl)-3-phenylpyridazin-4-yl)ethanone is a heterocyclic compound featuring a pyridazine core substituted with a 2,5-dimethylpyrrole group at position 6, a phenyl group at position 3, and an ethanone moiety at position 4. The structural elucidation of such compounds typically employs X-ray crystallography, often refined using software like SHELXL, a program widely recognized for its robustness in small-molecule refinement .

Properties

Molecular Formula

C18H17N3O

Molecular Weight

291.3 g/mol

IUPAC Name

1-[6-(2,5-dimethylpyrrol-1-yl)-3-phenylpyridazin-4-yl]ethanone

InChI

InChI=1S/C18H17N3O/c1-12-9-10-13(2)21(12)17-11-16(14(3)22)18(20-19-17)15-7-5-4-6-8-15/h4-11H,1-3H3

InChI Key

LUZAYYZARCYRCU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(N1C2=NN=C(C(=C2)C(=O)C)C3=CC=CC=C3)C

Origin of Product

United States

Preparation Methods

The synthesis of 1-(6-(2,5-Dimethyl-1H-pyrrol-1-yl)-3-phenylpyridazin-4-yl)ethanone typically involves multi-step organic reactions. One common method involves the reaction of 2,5-dimethylpyrrole with a suitable pyridazine derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under reflux conditions to ensure complete conversion . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-(6-(2,5-Dimethyl-1H-pyrrol-1-yl)-3-phenylpyridazin-4-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyrrol or phenyl rings are replaced by other groups.

Scientific Research Applications

1-(6-(2,5-Dimethyl-1H-pyrrol-1-yl)-3-phenylpyridazin-4-yl)ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(6-(2,5-Dimethyl-1H-pyrrol-1-yl)-3-phenylpyridazin-4-yl)ethanone involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes, such as enoyl ACP reductase and dihydrofolate reductase, by binding to their active sites . This inhibition disrupts essential biological pathways, leading to the compound’s therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally related molecules from the provided evidence, focusing on substituent effects, heterocyclic diversity, and inferred physicochemical properties.

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound ID Core Structure Key Substituents Molecular Features Inferred Properties
Target Compound Pyridazine 6-(2,5-Dimethylpyrrole), 3-phenyl, 4-ethanone Polar ethanone; π-rich aromatic systems Moderate solubility; potential H-bonding
931075-56-8 Propanone + Piperidine 3-(1H-Benzimidazol-2-yl)piperidine, 2-(phenylthio) Thioether; benzimidazole (H-bond donor) Increased lipophilicity; possible kinase inhibition
931622-35-4 Ethanone + Benzofuran 4,5-Dicyclopropyltriazolethio, 3-methylbenzofuran Triazole (electron-deficient); benzofuran Enhanced metabolic stability; π-π stacking
1015533-62-6 Pyrazole + Benzamide N-[1-(4-Ethylbenzyl)pyrazol-5-yl]-2-fluorobenzamide Fluorobenzamide (electron-withdrawing) High membrane permeability; protease targeting

Key Observations:

Heterocyclic Core Influence: The pyridazine core in the target compound offers a planar, electron-deficient system, contrasting with the electron-rich benzofuran in 931622-35-4. This difference may influence π-π interactions in protein binding or material assembly. Propanone derivatives (e.g., 931075-56-8) exhibit extended alkyl chains, likely enhancing lipophilicity compared to the ethanone group in the target compound.

In contrast, the dicyclopropyltriazole in 931622-35-4 provides steric hindrance and metabolic resistance. Thioether and fluorobenzamide groups in analogs 931075-56-8 and 1015533-62-6 suggest divergent reactivities (e.g., susceptibility to oxidation vs. hydrolytic stability).

Biological Implications: Benzimidazole (931075-56-8) and triazole (931622-35-4) substituents are common in kinase and enzyme inhibitors due to their hydrogen-bonding capabilities. The target compound’s pyrrole and ethanone groups may similarly facilitate binding to biological targets.

Research Findings and Methodological Considerations

  • Structural Analysis: SHELX programs (e.g., SHELXL) are frequently employed for refining crystallographic data of such compounds, ensuring precise bond-length and angle measurements .
  • Synthetic Challenges: The steric hindrance from the 2,5-dimethylpyrrole group in the target compound may complicate synthetic modifications at the pyridazine ring, a challenge less pronounced in analogs with smaller substituents (e.g., triazoles).
  • Property Prediction: Computational modeling (e.g., DFT calculations) could further elucidate electronic effects of substituents, such as the electron-withdrawing ethanone versus the electron-donating dimethylpyrrole.

Biological Activity

The compound 1-(6-(2,5-Dimethyl-1H-pyrrol-1-yl)-3-phenylpyridazin-4-yl)ethanone is a complex organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Molecular Formula

  • Molecular Formula: C13H14N2O
  • Molecular Weight: 214.26306 g/mol

Structural Characteristics

The compound features a pyrrole ring, a pyridazine moiety, and an ethanone functional group, contributing to its diverse biological interactions.

Anticancer Properties

Recent studies have indicated that derivatives of pyrrole compounds exhibit significant anticancer activity. For instance, the compound's structural analogs have been shown to inhibit BET (bromodomain and extra-terminal domain) proteins, which play a crucial role in cancer cell proliferation. A notable study demonstrated that specific derivatives could arrest the cell cycle in the G0/G1 phase and induce apoptosis in cancer cells by downregulating c-Myc expression and related proteins .

Antimicrobial Activity

Pyrrole derivatives are also recognized for their antimicrobial properties. Research has highlighted that compounds similar to 1-(6-(2,5-Dimethyl-1H-pyrrol-1-yl)-3-phenylpyridazin-4-yl)ethanone exhibit activity against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or interference with essential metabolic pathways .

Anti-inflammatory Effects

The anti-inflammatory potential of pyrrole-based compounds has been documented in several studies. Compounds derived from 2,5-dimethylpyrrole have shown inhibition of pro-inflammatory cytokines and modulation of immune responses, indicating their potential use in treating inflammatory diseases .

The biological activity of 1-(6-(2,5-Dimethyl-1H-pyrrol-1-yl)-3-phenylpyridazin-4-yl)ethanone can be attributed to its ability to interact with various molecular targets:

  • Inhibition of BET Proteins : The compound acts as an inhibitor of BET bromodomains, which are involved in regulating gene expression associated with cancer progression.
  • Cell Cycle Arrest : It induces cell cycle arrest through modulation of cyclin-dependent kinases (CDKs), leading to apoptosis in cancer cells.
  • Antimicrobial Mechanisms : The compound may disrupt bacterial cell wall synthesis or function as a competitive inhibitor against key enzymes.

Case Studies

Several studies have evaluated the biological activities of related compounds:

StudyCompoundActivityFindings
35fBET InhibitionInduced apoptosis in MV4-11 xenograft model with favorable pharmacokinetics.
Pyrrole DerivativesAntimicrobialEffective against multiple bacterial strains; mechanism involves membrane disruption.
Pyrrole-Based CompoundsAnti-inflammatoryReduced pro-inflammatory cytokines in vitro; potential for treating chronic inflammation.

Pharmacokinetics

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the compound. Preliminary data suggest that derivatives exhibit favorable ADME profiles, enhancing their therapeutic potential.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.